molecular formula C10H10O2 B3058224 3-Butyn-2-ol, 1-phenoxy- CAS No. 88462-64-0

3-Butyn-2-ol, 1-phenoxy-

Cat. No.: B3058224
CAS No.: 88462-64-0
M. Wt: 162.18 g/mol
InChI Key: NJISXYYDFZQCQC-UHFFFAOYSA-N
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Description

3-Butyn-2-ol, 1-phenoxy- is an organic compound with the molecular formula C10H10O2. It is a derivative of butynol, featuring a phenoxy group attached to the first carbon atom. This compound is of interest due to its unique structure, which combines the properties of an alkyne and an alcohol, making it versatile in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 1-phenoxy- can be achieved through several methods. One common approach involves the reaction of phenol with propargyl bromide in the presence of a base, followed by the addition of acetylene. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

On an industrial scale, the production of 3-Butyn-2-ol, 1-phenoxy- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or copper can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 1-phenoxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like chromium trioxide or potassium permanganate.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether

    Substitution: Sodium hydride in dimethylformamide, potassium tert-butoxide in tetrahydrofuran

Major Products Formed

    Oxidation: Formation of 3-butyn-2-one, 1-phenoxy-

    Reduction: Formation of 3-butene-2-ol, 1-phenoxy- or 3-butane-2-ol, 1-phenoxy-

    Substitution: Formation of various substituted phenoxy derivatives

Scientific Research Applications

3-Butyn-2-ol, 1-phenoxy- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 1-phenoxy- involves its interaction with various molecular targets. The alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. The phenoxy group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-2-ol: Lacks the phenoxy group, making it less versatile in certain reactions.

    1-Phenoxy-2-propanol: Contains a similar phenoxy group but lacks the alkyne functionality.

    2-Butyn-1-ol: Has a different hydroxyl group position, affecting its reactivity and applications.

Uniqueness

3-Butyn-2-ol, 1-phenoxy- is unique due to its combination of an alkyne and a phenoxy group, providing a balance of reactivity and stability. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-phenoxybut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-2-9(11)8-12-10-6-4-3-5-7-10/h1,3-7,9,11H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJISXYYDFZQCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(COC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455327
Record name 3-Butyn-2-ol, 1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88462-64-0
Record name 3-Butyn-2-ol, 1-phenoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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